1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It features a benzyl ether group, a piperidine ring, and a secondary alcohol, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Piperidine Ring:
Formation of the Secondary Alcohol: The final step involves the reduction of a ketone intermediate to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The ketone intermediate can be reduced back to the secondary alcohol.
Substitution: The benzyl ether and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the secondary alcohol.
Substitution: Products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone instead of an alcohol.
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14-6-8-19(9-7-14)11-16(20)13-23-12-15-10-17(21-2)4-5-18(15)22-3;/h4-5,10,14,16,20H,6-9,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOFOLTJVTBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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